molecular formula C10H8ClNS2 B8723295 2-(Benzylsulfanyl)-4-chloro-1,3-thiazole CAS No. 89501-95-1

2-(Benzylsulfanyl)-4-chloro-1,3-thiazole

Cat. No. B8723295
Key on ui cas rn: 89501-95-1
M. Wt: 241.8 g/mol
InChI Key: UMUMWBQYKXVOSV-UHFFFAOYSA-N
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Patent
US04919706

Procedure details

Benzylmercaptan (24.8 g) was added dropwise to a solution of 10.8 g of sodium methoxide in 100 ml ethanol. After stirring 15 minutes, the ehtanolic solution of sodium benzylmercaptide was added dropwise to a solution of 30.8 g 2,4-dichlorothiazole [prepared by the method of P. Reynaud et al., Bull. Soc. Chim. France, 1735 (1962)], resulting in a temperature increase of 28° to 48°. When the exotherm subsided, the suspension was refluxed 1 hour, then the solvent was evaporated. Cold water (300 ml) was added to the oily residue, and the aqueous mixture was extracted with methylene chloride. The organic solution was washed with water, followed by saturated brine, then dried over magnesium sulfate, filtered and the solvent evaporated to give 43.8 g of 4-chloro-2-phenylmethylthiothiazole as a brown oil.
Quantity
24.8 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[O-].[Na+].[Na].Cl[C:14]1[S:15][CH:16]=[C:17]([Cl:19])[N:18]=1>C(O)C>[Cl:19][C:17]1[N:18]=[C:14]([S:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[S:15][CH:16]=1 |f:1.2,^1:11|

Inputs

Step One
Name
Quantity
24.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)S
Name
sodium methoxide
Quantity
10.8 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
Quantity
30.8 g
Type
reactant
Smiles
ClC=1SC=C(N1)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the method of P
CUSTOM
Type
CUSTOM
Details
France, 1735 (1962)], resulting in a temperature
TEMPERATURE
Type
TEMPERATURE
Details
increase of 28° to 48°
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was refluxed 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
Cold water (300 ml) was added to the oily residue
EXTRACTION
Type
EXTRACTION
Details
the aqueous mixture was extracted with methylene chloride
WASH
Type
WASH
Details
The organic solution was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1N=C(SC1)SCC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 43.8 g
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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